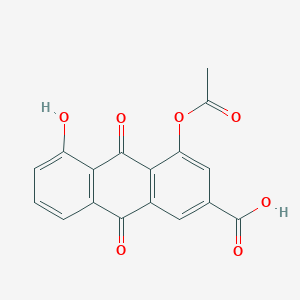

4-乙酰大黄素

描述

4-Acetyl Rhein is a chemical compound with the molecular formula C17H10O7 and a molecular weight of 326.26 g/mol . It is not classified as a hazardous compound .

Synthesis Analysis

While specific synthesis methods for 4-Acetyl Rhein were not found, it’s worth noting that acetyl groups are often introduced to molecules via Friedel-Crafts acylation, a type of electrophilic aromatic substitution . More research is needed to provide a detailed synthesis analysis for 4-Acetyl Rhein.

Molecular Structure Analysis

The 4-Acetyl Rhein molecule contains a total of 36 bonds. There are 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetyl Rhein were not found, it’s known that acetyl groups can participate in various chemical reactions. For instance, in the presence of a suitable catalyst, acetyl groups can undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

4-Acetyl Rhein has a molecular weight of 326.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

科学研究应用

癌细胞凋亡诱导

大黄素的衍生物 4-乙酰大黄素在诱导癌细胞凋亡方面显示出潜力。一项研究表明,大黄素能诱导人类白血病细胞凋亡,其特征是半胱天冬酶激活和 DNA 片段化。这个过程涉及一条线粒体死亡途径,该途径与活性氧无关 (Lin, Fujii, & Hou, 2003)。

合成和化学表征

已经开发出合成大黄素(二乙酰大黄素的活性代谢物)的新方法。这些方法对于推进对大黄素的理解和在各个科学领域的应用至关重要 (Gallagher, Hicks, Lightfoot, & Owton, 1994)。

免疫应答调节

研究表明,大黄素调节人中性粒细胞产生的超氧化物阴离子,表明其在调节免疫应答中的潜在作用,特别是在类风湿病等疾病中 (Mian 等人,1987)。

药理活性

大黄素表现出一系列药理作用,包括保肝、护肾、抗炎、抗氧化、抗癌和抗菌活性。这种作用的多样性为科学研究和潜在治疗应用开辟了多种途径 (Zhou 等人,2015)。

抑制细胞转化和蛋白质激活

研究发现,大黄素以剂量依赖性方式抑制细胞转化和激活蛋白-1 的激活。这表明其在癌症预防和治疗中的潜在用途 (Lin, Li, Fujii, & Hou, 2003)。

生物系统中的定量分析

用于定量测定人血浆中大黄素的方法的开发有助于了解其药代动力学和潜在的治疗应用。此类方法对于药物开发和临床研究至关重要 (Jiang 等人,2012)。

抗氧化和抗炎作用

研究中强调了大黄素的抗氧化和抗炎特性,显示了其对肝纤维化和其他炎症性疾病的保护作用 (Guo 等人,2002)。

在各种溶剂中的溶解度和热力学

研究了大黄素在不同溶剂中的溶解度及其热力学,为其萃取和工业生产提供了至关重要的信息 (Cheng, Wang, Zhang, & Wang, 2015)。

糖尿病肾病的治疗潜力

大黄素在改善糖尿病肾脏病理变化和减轻高脂血症方面显示出疗效,表明其在治疗糖尿病肾病中的潜在用途 (Gao 等人,2010)。

蛋白酶抑制

大黄素及其衍生物已证明具有抑制某些蛋白酶的能力,这可能对各种治疗应用产生影响,尤其是在涉及蛋白酶活性的疾病中 (Raimondi 等人,1982)。

安全和危害

作用机制

Target of Action

4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Mode of Action

The mode of action of 4-Acetyl Rhein involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by 4-Acetyl Rhein are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Pharmacokinetics

It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .

Result of Action

The molecular and cellular effects of 4-Acetyl Rhein’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

生化分析

Biochemical Properties

4-Acetyl Rhein interacts with multiple enzymes, proteins, and other biomolecules. It is involved in multiple pathways initiated by the membrane receptor . The MAPK and PI3K-AKT parallel signaling pathways are activated, affecting several downstream pathways and eventually regulating the cell cycle and apoptosis .

Cellular Effects

4-Acetyl Rhein has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The therapeutic effect of 4-Acetyl Rhein is the synergistic and comprehensive result of the involvement of multiple pathways .

Molecular Mechanism

4-Acetyl Rhein exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a multitarget molecule, with its therapeutic effect resulting from the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Metabolic Pathways

4-Acetyl Rhein is involved in metabolic pathways related to acetyl-CoA . It interacts with enzymes or cofactors in these pathways and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXMWPJYKVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437665 | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875535-36-7 | |

| Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

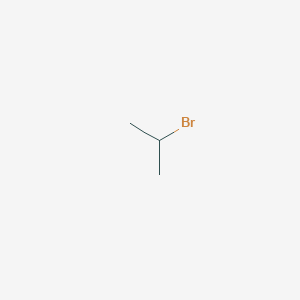

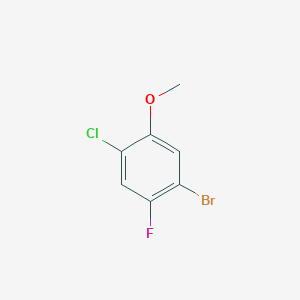

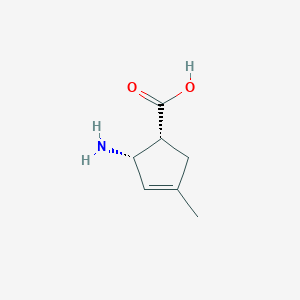

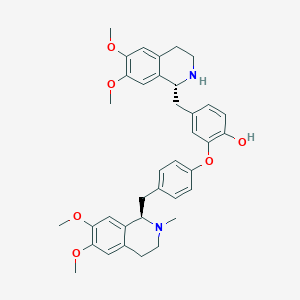

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

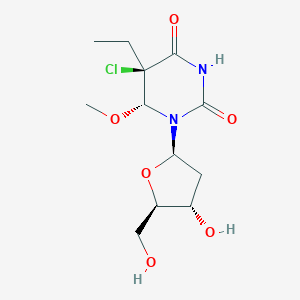

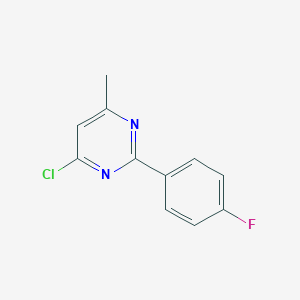

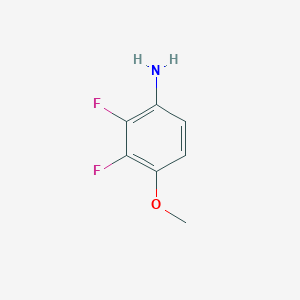

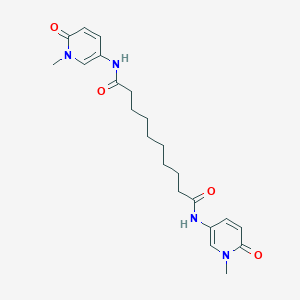

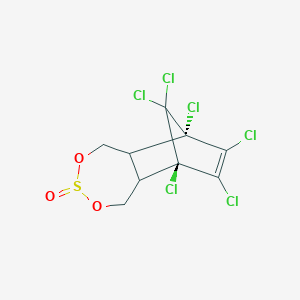

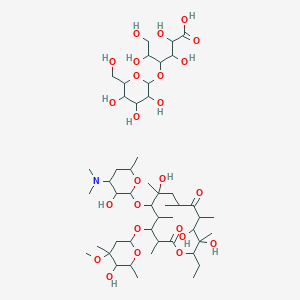

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)